Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features a piperazine ring, a benzyl group, and a nitrobenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-NITROBENZAMIDO)BENZOATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine derivative.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide group can be synthesized by reacting 2-nitrobenzoic acid with an amine derivative under dehydrating conditions.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the nitrobenzamide moiety using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Benzyl chloride, alkyl halides
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Amino derivatives of the compound
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-NITROBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, leading to various pharmacological effects. The nitrobenzamide moiety may also play a role in the compound’s activity by participating in redox reactions or forming hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-AMINOBENZAMIDO)BENZOATE: Similar structure but with an amino group instead of a nitro group.
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-HYDROXYBENZAMIDO)BENZOATE: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-NITROBENZAMIDO)BENZOATE is unique due to the presence of the nitrobenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. The nitro group can participate in redox reactions, potentially leading to different pharmacological effects.
Properties
Molecular Formula |
C26H26N4O5 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H26N4O5/c1-35-26(32)20-11-12-24(29-15-13-28(14-16-29)18-19-7-3-2-4-8-19)22(17-20)27-25(31)21-9-5-6-10-23(21)30(33)34/h2-12,17H,13-16,18H2,1H3,(H,27,31) |
InChI Key |
PMSKKIJPMHULCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.